PF-00562271 free base

Descripción general

Descripción

PF-562271, also known as VS-6062 or PF-271, is an orally bioavailable FAK inhibitor and a PYK2 inhibitor with potential antineoplastic and antiangiogenic activities . It has shown promising preclinical data and has been found to exhibit an anti-migration effect on some cancer cells .

Molecular Structure Analysis

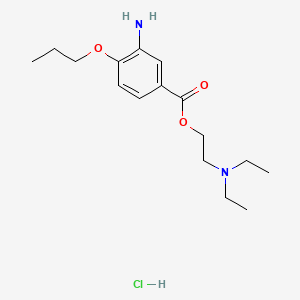

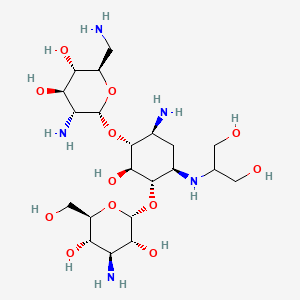

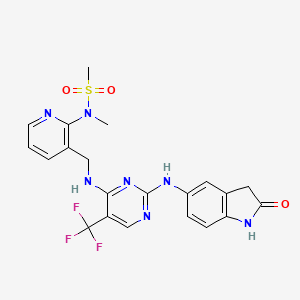

The molecular structure of PF-562271 involves a complex arrangement of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. Its exact mass is 507.13 and its molecular weight is 507.492 .

Chemical Reactions Analysis

PF-562271 is a potent, ATP-competitive, reversible inhibitor of FAK and Pyk2 catalytic activity . It inhibits FAK phosphorylation in a dose-dependent manner . PF-562271 treatment significantly inhibits cell adhesion and migration by inhibiting p-FAK expression and decreasing the FA surface area .

Physical And Chemical Properties Analysis

PF-562271 is a solid substance with a molecular weight of 507.492. Its elemental composition includes carbon (49.70%), hydrogen (3.97%), fluorine (11.23%), nitrogen (19.32%), oxygen (9.46%), and sulfur (6.32%) . It has poor solubility in DMSO and water .

Aplicaciones Científicas De Investigación

PF-562271 in Cancer Research: PF-562271, also known as PF-00562271 free base or PF-562271 free base, is a compound with several applications in scientific research, particularly in the field of cancer. Below are detailed sections focusing on unique applications of PF-562271 in cancer research.

Tumor Growth Inhibition

PF-562271 has been shown to inhibit tumor growth in various animal models. For instance, oral administration of PF-562271 at 5 mg/kg caused an increase in osteocalcin and cancellous bone, slowing down the growth of tumor cells implanted in the tibia of rats . Similarly, at a dose of 25 mg/kg, it inhibited tumor cell growth and induced apoptosis in mouse models carrying H125 lung xenograft tumors and PC3M-luc-C6 xenografts .

FAK Phosphorylation Inhibition

The compound is effective in inhibiting FAK phosphorylation within tumors in a time- and dose-dependent manner when administered orally at doses less than 33 mg/kg to mice bearing U87 mg tumors .

Cell Adhesion and Migration

PF-562271 treatment significantly inhibited the cell adhesion and migration of SKOV3 and A2780 cells by inhibiting p-FAK expression and decreasing the focal adhesion (FA) surface area .

Colony Formation and Cell Senescence

Additionally, PF-562271 treatment inhibited colony formation and induced cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition .

Antitumor Activity and Pharmacology

PF-562271 has demonstrated antitumor activity in preclinical studies, showing potency in cell-based assays measuring phospho-FAK with an IC50 of 5 nmol/L .

Pharmacokinetics in Cancer Patients

The pharmacokinetics of PF-00562271 have been characterized in patients with non-hematologic malignancies during a first-in-human, dose escalation trial to assess its potential as an anticancer agent .

Mecanismo De Acción

Target of Action

PF-562271 primarily targets the non-receptor tyrosine kinases, Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) . These kinases play crucial roles in various cellular processes, including cell proliferation, migration, morphology, and survival .

Mode of Action

PF-562271 binds to the ATP-binding site of FAK and Pyk2, forming hydrogen bonds with the main chain atoms in the kinase hinge region . This binding inhibits the catalytic activity of FAK and Pyk2, thereby disrupting their signaling pathways .

Biochemical Pathways

The inhibition of FAK and Pyk2 by PF-562271 affects several biochemical pathways. These include the cell cycle, cytoskeleton, angiogenesis, and protein tyrosine kinase pathways . By inhibiting these pathways, PF-562271 can disrupt cell proliferation and migration, and induce cell cycle arrest .

Pharmacokinetics

PF-562271 is readily absorbed, with the maximum serum concentration achieved between 0.5 to 5 hours after administration . The systemic exposure to PF-562271 increases in a dose-dependent manner . The pharmacokinetics of pf-562271 is nonlinear, with more than proportional accumulation observed at steady-state exposure .

Result of Action

The inhibition of FAK and Pyk2 by PF-562271 leads to significant cellular effects. It inhibits cell adhesion and migration, decreases the focal adhesion (FA) surface area, and induces cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition . These effects can lead to the inhibition of tumor growth and metastasis .

Action Environment

The action of PF-562271 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, the physiological state of the cells, and the specific microenvironment within the tumor

Propiedades

IUPAC Name |

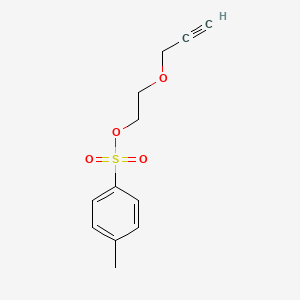

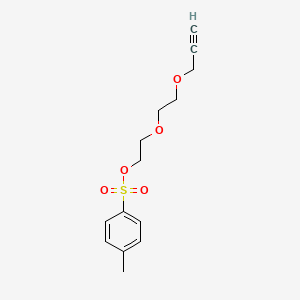

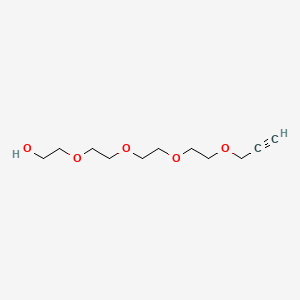

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N7O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDKLVOWGIOKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471000 | |

| Record name | PF-562271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PF-00562271 free base | |

CAS RN |

717907-75-0 | |

| Record name | PF-00562271 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717907750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-562271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-562271 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BX8ZA7UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of PF-562271?

A1: PF-562271 primarily acts by inhibiting the kinase activity of FAK and Pyk2. [, , ] It binds to the kinase domain of these enzymes, preventing the phosphorylation of downstream signaling molecules. []

Q2: What are the downstream consequences of FAK and Pyk2 inhibition by PF-562271?

A2: Inhibition of FAK and Pyk2 by PF-562271 disrupts multiple downstream signaling pathways, including:

- FAK/Paxillin axis: PF-562271 disrupts F-actin reorganization by suppressing the FAK/Paxillin axis. []

- AKT/mTOR pathway: PF-562271 treatment leads to the downregulation of AKT/mTOR activity. [, , ]

- ERK pathway: Inhibition of FAK by PF-562271 affects the phosphorylation of ERK1/2, suggesting involvement of the FAK-ERK signaling pathway. [, , ]

- Cell cycle regulation: PF-562271 induces cell cycle arrest, impacting cell proliferation. [, ]

- Integrin signaling: PF-562271 targets integrin signaling by inhibiting FAK phosphorylation, which mediates integrin signaling pathways. [, ]

- Inflammatory responses: PF-562271 alleviates endothelial cell damage by lowering cellular oxidative stress levels and reducing inflammatory responses. []

Q3: What is the molecular formula and weight of PF-562271?

A3: The specific molecular formula and weight of PF-562271 are not provided in the research articles provided.

Q4: Is there any spectroscopic data available for PF-562271?

A4: The provided research articles do not include information regarding spectroscopic data for PF-562271.

Q5: How stable is PF-562271 under different conditions?

A5: While specific data on PF-562271 stability isn't detailed in the articles, one study highlights its excellent plasma stability with a half-life greater than 194.8 minutes. [] This suggests potential for in vivo applications, but further research is needed for comprehensive stability profiling.

Q6: Does PF-562271 exhibit any catalytic properties?

A6: PF-562271 functions as a kinase inhibitor, not a catalyst. It binds to the active site of FAK and Pyk2, preventing their catalytic activity. [, , ]

Q7: Have any computational studies been conducted on PF-562271?

A7: Yes, molecular dynamics (MD) simulations and docking studies have been employed to understand the interaction of PF-562271 and its analogs with FAK. [] These computational approaches can provide insights into binding affinities, key interactions, and aid in the design of more potent and selective inhibitors.

Q8: What is known about the SAR of PF-562271 and its analogs?

A8: Studies focusing on thieno[3,2-d]pyrimidine derivatives, structurally related to PF-562271, have explored their SAR. [] These investigations revealed that modifications in this scaffold can significantly impact FAK inhibitory activity, selectivity profiles against other kinases, and ultimately, in vivo efficacy.

Q9: Are there any specific formulation strategies mentioned to improve the stability, solubility, or bioavailability of PF-562271?

A9: While these aspects are crucial for drug development, the provided research articles primarily focus on the in vitro and in vivo activity and mechanism of action of PF-562271. They do not offer in-depth information on SHE regulations, detailed PK/PD profiles, resistance mechanisms, comprehensive toxicology data, or other aspects listed in points 8 through 26.

Q10: What is the historical context of FAK and Pyk2 as drug targets?

A27: FAK and Pyk2 emerged as attractive targets for cancer therapy due to their roles in tumor cell proliferation, survival, migration, and angiogenesis. [, ] The development of selective and potent inhibitors like PF-562271 represents a significant milestone in this field.

Q11: Are there any cross-disciplinary applications of PF-562271?

A11: Research on PF-562271 highlights its potential in various medical fields beyond oncology, including:

- Cardiac fibrosis: PF-562271 demonstrated the ability to attenuate cardiac fibrosis in mice models. [] This suggests potential applications in treating cardiac diseases associated with fibrosis.

- Knee osteoarthritis: Studies indicate that PF-562271 may play a role in improving knee osteoarthritis by modulating the FAK-PI3K signaling pathway. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.